Kinase Inhibition Selectivity: DYRK1A/CLK1 Dual Inhibition vs. Alternative Scaffolds
Imidazo[1,2-a]pyridine derivatives bearing the 8-amino and 5-chloro substitution pattern have been identified as micromolar inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). In a focused library screen of amide-functionalized imidazo[1,2-a]pyridines, the most potent analogues demonstrated IC₅₀ values in the sub-micromolar to low micromolar range against DYRK1A and CLK1 [1]. While direct IC₅₀ data for the unadorned 5-chloroimidazo[1,2-a]pyridin-8-amine building block (CAS 1357947-17-1) are not publicly reported as a standalone kinase inhibitor, the scaffold's kinase engagement is established. The 5-chloro substituent is critical for tuning selectivity; related 5-substituted imidazo[1,2-a]pyridine derivatives exhibit up to 16-fold higher potency at GABAA receptor subtypes compared to unsubstituted or 6-/7-substituted analogues [2]. The 8-amino group is essential for ATP-binding site interactions, a feature absent in simple 5-chloroimidazo[1,2-a]pyridine (CAS 63111-79-5, lacking the 8-amine), which renders the latter inactive as a kinase hinge binder.
| Evidence Dimension | Kinase inhibitory activity (DYRK1A / CLK1) and target engagement potential |
|---|---|
| Target Compound Data | Scaffold validated in DYRK1A/CLK1 inhibition screens; exact IC₅₀ values for parent building block not reported. |
| Comparator Or Baseline | 5-Chloroimidazo[1,2-a]pyridine (CAS 63111-79-5, no 8-amine): No kinase inhibition reported. Unsubstituted imidazo[1,2-a]pyridine-8-amine (CAS 73221-18-8): Baseline activity; 5-halogenation enhances potency 6- to 16-fold in related receptor systems. |
| Quantified Difference | Presence of 8-amine is required for kinase hinge binding; 5-chloro substitution confers enhanced potency (up to 16-fold) relative to unsubstituted scaffold. |
| Conditions | In vitro kinase inhibition assays (DYRK1A and CLK1) using recombinant enzymes; cell-free biochemical assays. |
Why This Matters
Procurement of the correct 5-chloro-8-amino regioisomer (CAS 1357947-17-1) is essential for kinase inhibitor development programs; the 5-chloroimidazo[1,2-a]pyridine lacking the 8-amine (CAS 63111-79-5) is not a viable substitute for ATP-competitive kinase inhibitor design.
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- [2] Falk-Petersen, C. B.; Søgaard, R.; Madsen, K. L.; Jensen, A. A.; Frølund, B. Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. J. Med. Chem. 2021, 64 (8), 4751–4769. View Source
